molecular formula C20H21N3O3 B10877289 (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10877289
M. Wt: 351.4 g/mol
InChI Key: SZPREMRYQORMOU-UHFFFAOYSA-N
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Description

(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazolone core. The final step involves the reaction of the pyrazolone with 2-hydroxyethylamine under controlled conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group or the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating conditions such as inflammation, cancer, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • **this compound

Uniqueness

This compound is unique due to its specific structural features, such as the pyrazolone core and the hydroxyethyl group. These features confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H21N3O3/c1-14(21-12-13-24)18-19(15-6-4-3-5-7-15)22-23(20(18)25)16-8-10-17(26-2)11-9-16/h3-11,22,24H,12-13H2,1-2H3

InChI Key

SZPREMRYQORMOU-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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